N-(4-Ethynylphenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-Ethynylphenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C15H17NO It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-ethynylaniline with cyclohexanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethynylphenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the cyclohexanecarboxamide moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.
Scientific Research Applications
N-(4-Ethynylphenyl)cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-Ethynylphenyl)cyclohexanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of their function. The cyclohexanecarboxamide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
N-(4-Ethynylphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(4-Ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide moiety.
N-(4-Ethynylphenyl)benzamide: Contains a benzamide group, offering different chemical and biological properties.
N-(4-Ethynylphenyl)propionamide: Features a propionamide group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of the ethynyl group and the cyclohexanecarboxamide moiety, providing distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-ethynylphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h1,8-11,13H,3-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUCOERCTFQCGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562841 |
Source
|
Record name | N-(4-Ethynylphenyl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118984-62-6 |
Source
|
Record name | N-(4-Ethynylphenyl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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